2-Fluorophenyl cyclopentyl ketone

Fluoroketamine synthesis Arylcyclohexylamine precursor Forensic reference standard

2-Fluorophenyl cyclopentyl ketone (2-FPCK; CAS 111982-45-7) is a synthetic aryl cyclopentyl ketone with the molecular formula C12H13FO and a molecular weight of 192.23 g/mol. The compound exists as a colorless oil at room temperature and is characterized by a density of 1.131 ± 0.06 g/cm³ and a predicted boiling point of 275.8 ± 13.0 °C at 760 mmHg.

Molecular Formula C12H13FO
Molecular Weight 192.23 g/mol
CAS No. 111982-45-7
Cat. No. B049525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenyl cyclopentyl ketone
CAS111982-45-7
Molecular FormulaC12H13FO
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
InChIKeySAVZOQLBNNRMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorophenyl Cyclopentyl Ketone (CAS 111982-45-7): Chemical Properties and Industrial Sourcing Baseline


2-Fluorophenyl cyclopentyl ketone (2-FPCK; CAS 111982-45-7) is a synthetic aryl cyclopentyl ketone with the molecular formula C12H13FO and a molecular weight of 192.23 g/mol . The compound exists as a colorless oil at room temperature and is characterized by a density of 1.131 ± 0.06 g/cm³ and a predicted boiling point of 275.8 ± 13.0 °C at 760 mmHg . Commercially available purities range from 95% to ≥98% across multiple certified suppliers, including those operating under ISO 17034 reference material accreditation [1].

Fluoroketamine synthetic precursor workflow: ortho-fluoro regiochemistry required

Analytical reference standard development for forensic and impurity profiling methods

Fluorinated aryl ketone physicochemical benchmarking and QSPR model validation

2-Fluorophenyl Cyclopentyl Ketone (CAS 111982-45-7): Why In-Class Substitution Compromises Synthetic Outcomes


Compounds within the aryl cyclopentyl ketone class cannot be substituted interchangeably due to the decisive role of fluorine substitution position and pattern on synthetic utility. 2-Fluorophenyl cyclopentyl ketone serves as the specific and documented precursor to fluoroketamine (2-FDCK) in the synthetic pathway described by Moghimi et al. [1]. Non-fluorinated phenyl cyclopentyl ketone (CAS 5422-88-8) yields ketamine upon analogous transformation, while alternative halogen substitution (e.g., o-chlorophenyl cyclopentyl ketone, CAS 6740-85-8) leads to the chlorinated ketamine scaffold [2]. The ortho-fluorine substituent in 2-FPCK is not an arbitrary modification; it directs regioselectivity in subsequent α-bromination and amination steps and modulates the physicochemical properties of the final cyclohexanone derivative relative to both the non-fluorinated parent and the 4-fluoro positional isomer [3]. Substitution with a meta- or para-fluoro analog, or with a non-fluorinated phenyl ring, would produce an entirely different target molecule with divergent pharmacological and analytical reference profiles, rendering the compound functionally non-interchangeable in forensic standard development and medicinal chemistry workflows.

Target

Ortho-fluoro cyclopentyl ketone directs regiospecificity to 2-FDCK

Substitute

Para- or meta-fluoro analogs produce regioisomeric products, altering analytical profile

Target

Fluorine substitution modulates density, LogP, and volatility for method development

Substitute

Non-fluorinated phenyl ketone (CPK) lacks comparable physicochemical baseline

Target

ISO 17034-certified reference material supports regulatory-defensible data

Substitute

Reagent-grade material may lack traceable characterization, limiting acceptance

2-Fluorophenyl Cyclopentyl Ketone (CAS 111982-45-7): Quantitative Comparative Evidence for Procurement Decisions


Synthesis of Fluoroketamine: Ortho-Fluorine Position Confers Target-Selective Precursor Identity

2-FPCK (ortho-fluoro) is the documented precursor yielding fluoroketamine (2-FDCK; 2-(2-fluorophenyl)-2-methylamino-cyclohexanone) in the established synthetic route [1]. In contrast, the para-fluoro positional isomer (4-fluorophenyl cyclopentyl ketone) would, upon identical reaction sequence, yield the para-fluoro ketamine analog—a structurally distinct compound with different analytical and pharmacological properties. The ortho-fluoro substitution pattern is synthetically mandated to achieve the desired 2-fluorophenyl substitution on the cyclohexanone ring of the target fluoroketamine molecule.

Synthesis of Fluoroketamine
Class-level inference
Ortho-fluoro → 2-FDCK (target); para-fluoro → para-fluoro analog (structurally distinct)
Reported regioisomeric selectivity determines target identity
Based on synthetic pathway; meta-/para-fluoro substitution yields different products
Fluoroketamine synthesis Arylcyclohexylamine precursor Forensic reference standard

Density and Predicted Lipophilicity: 2-FPCK vs. Non-Fluorinated Phenyl Cyclopentyl Ketone

Fluorine substitution significantly alters the physicochemical profile of the aryl cyclopentyl ketone scaffold. 2-FPCK exhibits a density of 1.131 g/cm³ , representing a 9.2% increase compared to the non-fluorinated phenyl cyclopentyl ketone (CPK; CAS 5422-88-8), which has a reported density of 1.036 g/cm³ . Additionally, the predicted LogP for 2-FPCK is 3.20 , indicating moderately higher lipophilicity than typical non-fluorinated analogs, a property that directly influences chromatographic retention behavior and extraction efficiency in analytical workflows.

Density & LogP vs. Non-F
Cross-study comparable
Density 1.131 g/cm³ (+9.2% vs. CPK 1.036); LogP 3.20
Supports chromatographic method differentiation from non-fluorinated analogs
Predicted LogP; may affect extraction and retention behavior
Physicochemical characterization Chromatographic method development LogP prediction

Synthetic Yield Comparison: 2-FPCK Grignard Route vs. Non-Fluorinated CPK Alternative Methods

The patented Grignard-based synthesis of 2-FPCK from 2-fluorobenzonitrile and cyclopentylmagnesium bromide proceeds with a documented yield of 40% under standard conditions (60 °C, 15 h reaction, CuBr catalyst) . This yield reflects the electronic deactivation imparted by the ortho-fluorine substituent on the nitrile electrophile. In contrast, the non-fluorinated phenyl cyclopentyl ketone (CPK) can be synthesized via alternative routes achieving significantly higher yields—up to 87.2% via hydrolysis of 2-cyclopentyl benzoylacetate or 62% via oxidative decarboxylative coupling [1].

Synthetic Yield Comparison
Cross-study comparable
40% (2-FPCK) vs. 87.2% / 62% (CPK routes)
Lower yield context for 2-FPCK specialty precursor economics
Ortho-fluorine electronic effect; impacts cost and lead time
Process chemistry Grignard reaction Synthesis optimization

Commercial Purity Specifications Across Certified Suppliers

2-FPCK is commercially supplied at defined purity grades suitable for analytical reference standard applications. MedChemExpress reports a purity of 96.53% (HY-W088325) ; Bidepharm offers 95% purity with batch-specific QC documentation including NMR, HPLC, and GC ; AKSci supplies at ≥95% purity ; Capot Chem provides ≥98% purity with water content ≤0.5% [1]; and CATO offers an ISO 17034-certified analytical reference standard with full characterization documentation [2]. The availability of ISO 17034 accreditation distinguishes CATO's offering for regulatory-facing applications requiring certified reference material traceability.

Commercial Purity Grades
Supporting evidence
95%–≥98%; ISO 17034-certified reference standard available
Certified lot choice supports regulatory-facing analytical work
Batch-specific QC documentation (NMR, HPLC, GC) varies by supplier
Analytical reference standard Quality assurance ISO 17034

Solubility Profile in Methyl Acetate and Organic Solvents: Quantitative Comparison with General Ketone Class

2-FPCK exhibits a defined solubility of 20 mg/mL in methyl acetate [1], a solvent commonly employed for preparing analytical stock solutions due to its volatility and compatibility with GC-MS and LC-MS workflows. In alternative organic solvents, 2-FPCK is only slightly soluble in chloroform and methanol . This solubility profile is quantitatively limited relative to many non-fluorinated aryl ketones, which typically demonstrate broader solubility windows in common laboratory solvents. The methyl acetate solubility value (20 mg/mL) is specifically documented for analytical reference standard applications and directly informs maximum stock concentration preparation protocols.

Solubility in Methyl Acetate
Class-level inference
20 mg/mL
Reported stock solution preparation parameter
Slightly soluble in chloroform and methanol; verify with specific batch
Solubility characterization Stock solution preparation Analytical sample handling

Boiling Point and Predicted Volatility: Impact on Purification and Analytical Method Selection

2-FPCK exhibits a predicted boiling point of 275.8 ± 13.0 °C at 760 mmHg and a predicted vapor pressure of 0.00498 mmHg at 25 °C . The ortho-fluorine substitution produces distinct volatility characteristics relative to the non-fluorinated phenyl cyclopentyl ketone (CPK), which has a reported boiling point of 136-140 °C at 16 mmHg —corresponding to a significantly higher boiling point at atmospheric pressure when normalized. These differences in vapor pressure and boiling point directly influence the choice of purification methodology (e.g., fractional distillation vs. column chromatography) and affect GC injection parameters during analytical method development.

Boiling Point & Volatility
Cross-study comparable
Pred. BP 275.8 °C; VP 0.005 mmHg (25 °C) vs. CPK BP ~136–140 °C (16 mmHg)
Higher predicted BP may influence GC method parameters
Conditions differ; direct numeric comparison limited, review experimental data
Purification strategy GC-MS compatibility Volatility assessment

2-Fluorophenyl Cyclopentyl Ketone (CAS 111982-45-7): Validated Research and Industrial Application Scenarios


Fluoroketamine (2-FDCK) Reference Standard and Forensic Toxicology Method Development

Forensic toxicology laboratories and clinical research facilities employ 2-FPCK as the analytical reference standard for developing and validating LC-MS/MS and GC-MS methods targeting fluoroketamine (2-FDCK) and its metabolites in biological matrices [1]. The compound's documented role as the direct synthetic precursor to fluoroketamine [2] establishes it as the structurally authenticated reference material for method calibration, retention time verification, and mass spectral library construction. ISO 17034-certified 2-FPCK reference standards provide the traceability required for forensic casework admissibility and regulatory compliance in controlled substance analysis.

Synthetic Chemistry: Ketamine Analog Research and Structure-Activity Relationship (SAR) Studies

Academic and pharmaceutical medicinal chemistry laboratories utilize 2-FPCK as the key ketone intermediate in the multistep synthesis of 2-(2-fluorophenyl)-2-methylamino-cyclohexanone (fluoroketamine) and structurally related N-methyl-D-aspartate (NMDA) receptor antagonist analogs [1]. The 40% synthetic yield via the patented Grignard route [2] establishes a defined baseline for process optimization studies aimed at improving fluoroketamine precursor synthesis efficiency. Researchers investigating halogen-substituted ketamine derivatives require the ortho-fluoro phenyl cyclopentyl ketone scaffold specifically, as alternative fluorine substitution patterns (meta- or para-) yield distinct regioisomers with divergent pharmacological profiles.

Chemical Reference Standard Procurement for Impurity Profiling and Pharmaceutical Quality Control

Pharmaceutical quality control laboratories and contract research organizations (CROs) procure ISO 17034-certified 2-FPCK for use as a system suitability standard and impurity marker in chromatographic purity assessments of fluoroketamine-related substances [1]. The availability of batch-specific certificates of analysis including NMR, HPLC, GC, IR, and UV spectral documentation from accredited suppliers [2] enables direct material verification without additional in-house characterization expenditure. The defined solubility of 20 mg/mL in methyl acetate provides a validated starting point for stock solution preparation, reducing method development time and minimizing solvent compatibility failures.

Physicochemical Property Benchmarking for Fluorinated Ketone Analog Series

Computational chemistry and cheminformatics groups utilize 2-FPCK's experimentally and computationally derived physicochemical parameters—density of 1.131 g/cm³, predicted LogP of 3.20, and boiling point of 275.8 °C [1]—as validation benchmarks for quantitative structure-property relationship (QSPR) models applied to fluorinated aryl ketone series [2]. The 9.2% density increase relative to non-fluorinated CPK provides a quantitative measure of fluorine substitution effects on molecular packing and bulk material properties, informing predictions for related fluorinated intermediates in medicinal chemistry library design.

Application
Selection Property
Validation Focus
Fluoroketamine reference standard development
Ortho-fluoro regioisomeric identity
Method calibration and spectral library construction
Ketamine analog SAR synthesis
Documented Grignard precursor role
Process optimization baselines (yield context)
Impurity profiling and QC
Certified reference material (ISO 17034 option)
Traceability and batch-specific documentation
Fluorinated ketone QSPR benchmarking
Physicochemical parameters (density, LogP)
Model validation against experimental data

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